molecular formula C22H23NO2 B2883781 N-(2-methoxy-2-phenylbutyl)-1-naphthamide CAS No. 1796951-32-0

N-(2-methoxy-2-phenylbutyl)-1-naphthamide

Cat. No. B2883781
CAS RN: 1796951-32-0
M. Wt: 333.431
InChI Key: PZXUJHSIHPHZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-2-phenylbutyl)-1-naphthamide, also known as ML297, is a selective and potent activator of the KCNQ4 potassium channel. This compound has been studied for its potential therapeutic applications in hearing disorders and epilepsy. In

Scientific Research Applications

Antibacterial Activity

This compound has shown promise in the field of antibacterial research. Studies have indicated that derivatives of naphthalene carboxamide can be effective against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains . The antibacterial activity is measured by the minimum inhibitory concentration (MIC), which quantifies the effectiveness of a substance in inhibiting bacterial growth.

Antitubercular Agents

Naphthamide derivatives have been evaluated for their potential as antitubercular agents. Research has demonstrated that certain arylcarboxamide derivatives exhibit potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis . These findings are significant for the development of new treatments for tuberculosis, especially in the face of increasing drug resistance.

Herbicidal Activity

The herbicidal potential of naphthalene carboxamide derivatives has been explored, particularly their ability to inhibit photosynthetic electron transport in plants like spinach. This mode of action could be harnessed to develop new herbicides that target specific pathways in weed species .

Drug Interaction Studies

Naphthamide compounds can be used to study drug interactions, particularly how different substances affect the pharmacokinetics and pharmacodynamics of drugs. This application is crucial for understanding potential adverse effects and optimizing drug therapy.

Biological Process Investigation

Researchers utilize naphthamide derivatives to investigate various biological processes. This includes studying the mechanisms of action of different compounds and their effects on cellular functions. Such research can provide insights into the development of new drugs and therapeutic strategies.

Cytotoxicity Assays

The compound’s derivatives have been used in cytotoxicity assays to evaluate their safety profile in human cell lines. This is an essential step in drug development to ensure that new compounds are not toxic to human cells .

Molecular Docking Studies

Molecular docking studies involving naphthamide derivatives help in understanding their interaction with biological targets. This computational approach can predict the binding affinity and orientation of a compound within a target’s active site, which is valuable for drug design .

Drug-Likeness Evaluation

Naphthamide derivatives have been assessed for their drug-likeness using Lipinski’s rule of five. This set of criteria predicts the oral bioavailability of a compound, which is a key consideration in the development of new medications .

properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-3-22(25-2,18-12-5-4-6-13-18)16-23-21(24)20-15-9-11-17-10-7-8-14-19(17)20/h4-15H,3,16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXUJHSIHPHZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-phenylbutyl)-1-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.